molecular formula C20H15NO2 B15094993 Isosalviamine B

Isosalviamine B

Cat. No.: B15094993
M. Wt: 301.3 g/mol
InChI Key: IVRVVMSJCWUYKG-UHFFFAOYSA-N
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Description

Isosalviamine B (CAS: 878475-30-0) is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine . Its molecular formula is C₂₀H₁₅NO₂, with a molecular weight of 301.3 g/mol. Structurally, it features a fused polycyclic system with a nitrogen-containing moiety, distinguishing it from oxygen-rich analogs like tanshinones and przewaquinones. Available as a high-purity standard (≥98%), it is stored as a lyophilized powder at -20°C or in solvent at -80°C for long-term stability .

Properties

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

5,9,17-trimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaene

InChI

InChI=1S/C20H15NO2/c1-10-5-4-6-14-13(10)7-8-15-17(14)18-20(23-12(3)21-18)16-11(2)9-22-19(15)16/h4-9H,1-3H3

InChI Key

IVRVVMSJCWUYKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)OC(=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Isosalviamine B involves a series of chemical reactions starting from Salviamine B. The synthetic route includes multiple steps such as oxidation, substitution, and condensation . The detailed reaction conditions and specific reagents used in these steps can be found in scientific literature and patents .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the roots of Salvia trijuga. The process includes the use of solvents like methanol for extraction, followed by chromatographic separation to isolate the compound .

Chemical Reactions Analysis

Reaction Types and Mechanisms

Isosalviamine B participates in three primary reaction classes:

Oxidation Reactions

The compound undergoes oxidation at its hydroxyl and amine functional groups. Typical oxidizing agents include:

ReagentConditionsProduct Formed
KMnO₄ (acidic)60°C, aqueous H₂SO₄Ketone derivatives
CrO₃Anhydrous acetone, 25°COxidized lactam intermediates

Mechanistic studies suggest these reactions proceed through radical intermediates, with the oxazole ring stabilizing transition states .

Substitution Reactions

Electrophilic aromatic substitution occurs preferentially at the para position of the aromatic ring:

Reaction TypeReagentYield (%)
NitrationHNO₃/H₂SO₄, 0°C78
HalogenationBr₂/FeBr₃, 40°C65

Kinetic analysis reveals second-order dependence on both this compound and electrophile concentration, consistent with a bimolecular mechanism .

Condensation Reactions

The compound forms Schiff bases with aldehydes under mild conditions:

text
This compound + RCHO → Schiff Base + H₂O

Optimal conditions: ethanol solvent, pH 6.5–7.5, room temperature.

Catalytic Behavior

This compound acts as a ligand in transition metal catalysis:

Metal CatalystReaction TypeTurnover Number (TON)
Pd(II)-Isosalviamine BSuzuki-Miyaura coupling1,200
Cu(I)-Isosalviamine BClick chemistry850

X-ray crystallographic studies confirm η²-coordination of the oxazole nitrogen to metal centers .

Stability Under Reactive Conditions

ConditionDegradation PathwayHalf-Life (h)
pH < 3Acid-catalyzed hydrolysis2.1
UV irradiation (254 nm)Ring-opening oxidation0.75
100°C in DMSOThermal decomposition8.3

Unexplored Reactivity

Areas requiring further investigation:

  • Photochemical [2+2] cycloadditions

  • Enzymatic biotransformations

  • High-pressure hydrogenation

Mechanism of Action

The mechanism of action of Isosalviamine B involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Molecular Comparisons

The table below compares Isosalviamine B with key analogs from Salvia miltiorrhiza:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activities
This compound 878475-30-0 C₂₀H₁₅NO₂ 301.3 Nitrogen-containing diterpenoid Limited data; potential niche bioactivity
Isosalviamine A 878475-29-7 C₁₉H₁₃NO₂ 287.3 Smaller alkyl chain vs. B Not specified
Przewaquinone C 96839-29-1 C₁₈H₁₆O₄ 296.3 Oxygen-rich quinone Antioxidant properties
Tanshinone I 568-73-0 C₁₈H₁₂O₃ 276.3 Phenanthrene-quinone core Anti-inflammatory, anticancer
Tanshindiol B 97465-70-8 C₁₈H₁₆O₅ 312.3 Dihydroxylated diterpene Not specified
Salvianolic Acid B Not listed C₃₆H₃₀O₁₆ 718.6 Polyphenolic acid Cardioprotective, antioxidant

Data compiled from .

Key Observations:

Nitrogen vs. Oxygen Content: this compound and A are unique among Danshen diterpenoids due to their nitrogen incorporation, unlike oxygen-dominant analogs like Przewaquinone C and Tanshinone I. This likely influences their reactivity and target specificity . Przewaquinone C (C₁₈H₁₆O₄) and Tanshindiol B (C₁₈H₁₆O₅) exhibit higher oxygen content, correlating with antioxidant properties .

Molecular Weight and Functional Groups: this compound (301.3 g/mol) is heavier than Tanshinone I (276.3 g/mol) due to its nitrogenous group and extended alkyl chain.

Biological Activity Gaps: While Przewaquinone C and Tanshinone I are well-studied for antioxidant and anticancer effects, respectively, this compound’s pharmacological profile remains underexplored .

Functional and Pharmacological Implications

  • Antioxidant Potential: Przewaquinone C’s efficacy in scavenging free radicals is attributed to its quinone structure, whereas this compound’s nitrogen moiety may confer distinct redox properties .
  • Structural Analogues in Drug Discovery: The nitrogen in this compound could mimic heterocyclic pharmacophores in synthetic drugs, suggesting possible kinase inhibition or receptor modulation.

Biological Activity

Isosalviamine B is a compound belonging to the class of alkaloids, specifically derived from the Salvia genus. It has garnered attention in recent years for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C20H15NO2C_{20}H_{15}NO_2 and a unique chemical structure that contributes to its biological activity. The compound is characterized by an oxazole ring, which is significant in many biologically active compounds.

PropertyValue
Molecular FormulaC20H15NO2
Molecular Weight303.34 g/mol
Melting PointNot determined
SolubilitySoluble in ethanol
ClassificationAlkaloid

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.

  • Case Study : In a study conducted on A-549 lung cancer cells, this compound displayed an ED50 value of less than 0.1 μg/ml, indicating potent cytotoxicity. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by inhibiting key inflammatory pathways.

  • Research Findings : In a study assessing platelet aggregation induced by collagen and arachidonic acid (AA), this compound demonstrated strong inhibitory activity. At a concentration of 150 μM, it completely inhibited collagen-induced platelet aggregation . This suggests potential applications in managing inflammatory conditions and cardiovascular diseases.

Antiviral Activity

The compound has also been evaluated for its antiviral properties.

  • Findings : this compound was tested against HIV-1 in vitro and showed promising results by inhibiting viral replication at low concentrations. The exact mechanism is still under investigation but may involve interference with viral entry or replication processes .

The biological activities of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
  • Inhibition of Inflammatory Mediators : It downregulates pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Interference with Viral Replication : By disrupting viral lifecycle stages, it reduces the viral load in infected cells.

Future Directions and Research Implications

The promising biological activities of this compound warrant further exploration into its therapeutic potential. Future research should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to confirm its therapeutic benefits.
  • Mechanistic Studies : Further elucidating the molecular pathways involved in its anticancer and antiviral effects.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and targeted delivery.

Table 2: Summary of Biological Activities

Activity TypeAssay TypeResult
AnticancerA-549 Cell LineED50 < 0.1 μg/ml
Anti-inflammatoryPlatelet Aggregation100% inhibition at 150 μM
AntiviralHIV-1 ReplicationSignificant inhibition observed

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